Metformin icosapent

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

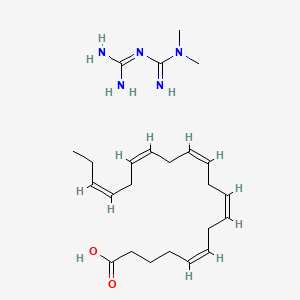

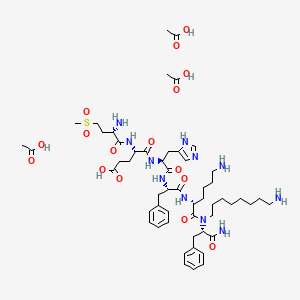

Metformin icosapent is a compound that combines metformin, a widely used medication for type 2 diabetes, with icosapent ethyl, an ethyl ester of eicosapentaenoic acid (EPA), an omega-3 fatty acid. Metformin is known for its ability to lower blood glucose levels, while icosapent ethyl is recognized for its cardiovascular benefits, particularly in reducing triglyceride levels and preventing cardiovascular events .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Metformin is synthesized through the reaction of dimethylamine hydrochloride with 2-cyanoguanidine under heating conditions . Icosapent ethyl is synthesized by esterifying eicosapentaenoic acid with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of metformin involves the reaction of dimethylamine hydrochloride with 2-cyanoguanidine in a solvent such as water or methanol, followed by crystallization and purification . Icosapent ethyl is produced by extracting eicosapentaenoic acid from fish oil, followed by esterification with ethanol and purification through distillation .

Analyse Chemischer Reaktionen

Types of Reactions

Metformin undergoes various chemical reactions, including oxidation, reduction, and substitution . Icosapent ethyl primarily undergoes esterification and hydrolysis reactions .

Common Reagents and Conditions

Oxidation: Metformin can be oxidized using strong oxidizing agents such as potassium permanganate.

Reduction: Reduction of metformin can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Metformin can undergo substitution reactions with halogenating agents.

Esterification: Icosapent ethyl is formed through esterification of eicosapentaenoic acid with ethanol under acidic conditions.

Hydrolysis: Icosapent ethyl can be hydrolyzed back to eicosapentaenoic acid and ethanol in the presence of water and a catalyst.

Major Products Formed

Oxidation of Metformin: Produces various oxidized derivatives.

Reduction of Metformin: Produces reduced derivatives.

Substitution of Metformin: Produces halogenated derivatives.

Esterification of Eicosapentaenoic Acid: Produces icosapent ethyl.

Hydrolysis of Icosapent Ethyl: Produces eicosapentaenoic acid and ethanol.

Wissenschaftliche Forschungsanwendungen

Chemistry

Metformin is used as a model compound in various chemical studies due to its well-known structure and reactivity . Icosapent ethyl is studied for its unique esterification properties and its role in lipid chemistry .

Biology

Metformin is extensively studied for its effects on cellular metabolism and insulin sensitivity . Icosapent ethyl is researched for its anti-inflammatory and lipid-lowering effects .

Medicine

Metformin is a first-line treatment for type 2 diabetes and is also being investigated for its potential anti-cancer and anti-aging properties . Icosapent ethyl is used to reduce triglyceride levels and prevent cardiovascular events in patients with hypertriglyceridemia .

Industry

Metformin is produced on a large scale for pharmaceutical use . Icosapent ethyl is produced for use in dietary supplements and pharmaceutical formulations .

Wirkmechanismus

Metformin

Metformin exerts its effects primarily by inhibiting hepatic gluconeogenesis, increasing insulin sensitivity, and enhancing peripheral glucose uptake. It activates AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .

Icosapent Ethyl

Icosapent ethyl reduces triglyceride levels by increasing β-oxidation, inhibiting acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), decreasing lipogenesis in the liver, and increasing plasma lipoprotein lipase activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Metformin: Similar compounds include other biguanides such as phenformin and buformin.

Icosapent Ethyl: Similar compounds include other omega-3 fatty acid derivatives such as docosahexaenoic acid (DHA) and alpha-linolenic acid (ALA).

Uniqueness

Metformin is unique among biguanides due to its favorable safety profile and extensive clinical use . Icosapent ethyl is unique among omega-3 fatty acid derivatives due to its high purity and specific cardiovascular benefits .

Eigenschaften

CAS-Nummer |

1384526-74-2 |

|---|---|

Molekularformel |

C24H41N5O2 |

Molekulargewicht |

431.6 g/mol |

IUPAC-Name |

3-(diaminomethylidene)-1,1-dimethylguanidine;(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid |

InChI |

InChI=1S/C20H30O2.C4H11N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;1-9(2)4(7)8-3(5)6/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22);1-2H3,(H5,5,6,7,8)/b4-3-,7-6-,10-9-,13-12-,16-15-; |

InChI-Schlüssel |

SARHCLAXCDURCW-RSDXMDNYSA-N |

Isomerische SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O.CN(C)C(=N)N=C(N)N |

Kanonische SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O.CN(C)C(=N)N=C(N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]tetrazol-1-yl]ethyl N-(4-hydroxybutyl)carbamate;phosphoric acid](/img/structure/B12746636.png)